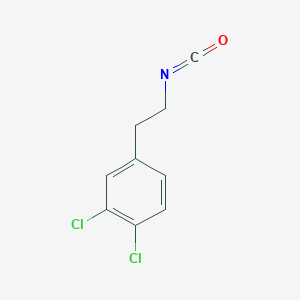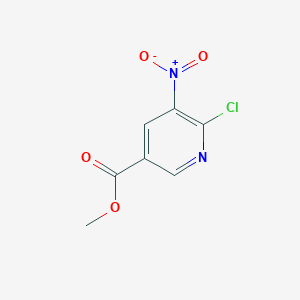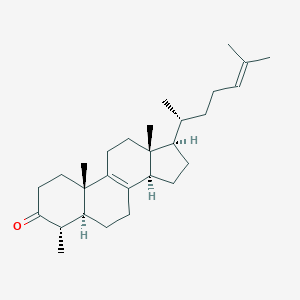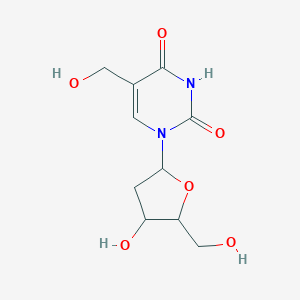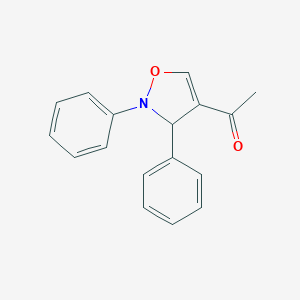
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone, also known as DPIE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPIE is a synthetic compound that was first synthesized in 1960 by T. S. Kaufman and J. R. Moffatt. Since then, it has been studied extensively for its various properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone is not well understood. However, it has been suggested that it may work by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis.
Efectos Bioquímicos Y Fisiológicos
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone has been found to have low toxicity and is not known to have any significant adverse effects on human health. However, it may cause skin irritation and respiratory problems if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, its low solubility in water can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone. One area of interest is its potential use as a pesticide and herbicide. It has been found to be effective against several types of pests and weeds, and further research could lead to its development as a commercial product. Another area of interest is its potential use in the development of new antibiotics and antifungal agents. It has been found to be effective against several types of bacteria and fungi, and further research could lead to the discovery of new compounds with similar properties.
In conclusion, 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone could lead to the development of new products and compounds with important applications in medicine, agriculture, and other fields.
Métodos De Síntesis
The synthesis of 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone involves the reaction of benzaldehyde and hydroxylamine hydrochloride in the presence of acetic acid and sodium acetate. The reaction yields 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone as a white crystalline solid with a melting point of 123-125°C. The purity of 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a pesticide and herbicide.
Propiedades
Número CAS |
117644-87-8 |
|---|---|
Nombre del producto |
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone |
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
1-(2,3-diphenyl-3H-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C17H15NO2/c1-13(19)16-12-20-18(15-10-6-3-7-11-15)17(16)14-8-4-2-5-9-14/h2-12,17H,1H3 |
Clave InChI |
NARZSJVAIHWYPE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CON(C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)C1=CON(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



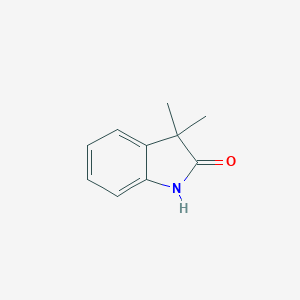
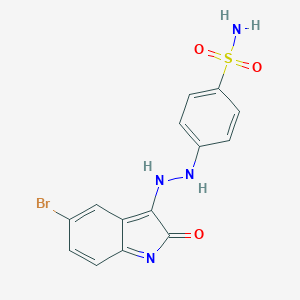
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
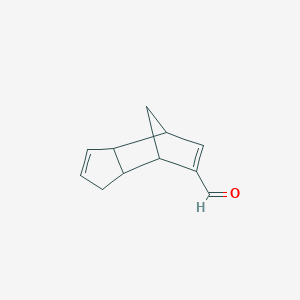
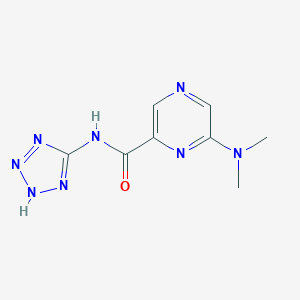
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
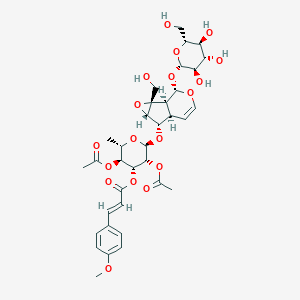
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)
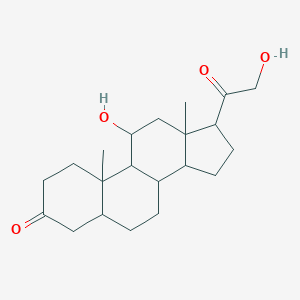
![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)
